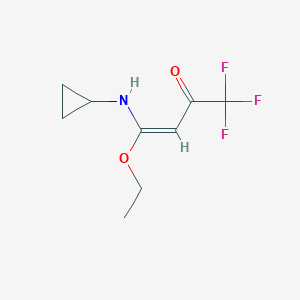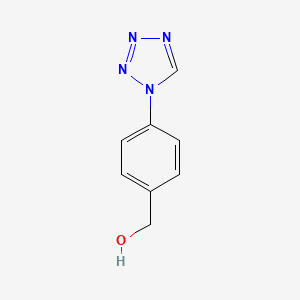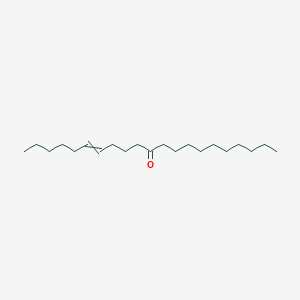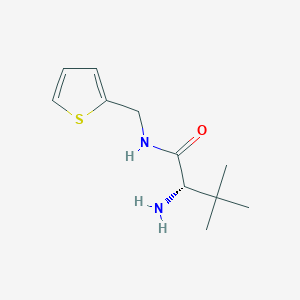
Pyrazine-2,6-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine-2,6-dicarbaldehyde: is an organic compound with the molecular formula C6H4N2O2 It is a derivative of pyrazine, characterized by the presence of two aldehyde groups at the 2 and 6 positions of the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2,6-dicarbaldehyde typically involves a two-step process. The first step is the transformation of dimethyl pyrazine-2,6-dicarboxylate to its corresponding distyryl derivative. This is followed by oxidation using a tandem system of osmium tetroxide and periodate ions . The choice of dehydration agent in the first step and the efficiency of the subsequent low-temperature oxidation are crucial for the success of this synthesis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazine-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Pyrazine-2,6-dicarboxylic acid.
Reduction: Pyrazine-2,6-dimethanol.
Substitution: Various halogenated pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry: Pyrazine-2,6-dicarbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: This compound may serve as a precursor for the synthesis of bioactive compounds .
Industry: In the materials science field, this compound is explored for its potential use in the development of novel polymers and advanced materials .
Mécanisme D'action
The mechanism by which pyrazine-2,6-dicarbaldehyde exerts its effects is primarily through its reactive aldehyde groups. These groups can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Pyrazine-2,5-dicarbaldehyde: Similar structure but with aldehyde groups at the 2 and 5 positions.
Dimethyl pyrazine-2,6-dicarboxylate: A precursor in the synthesis of pyrazine-2,6-dicarbaldehyde.
Pyrazine-2,6-dicarboxylic acid: An oxidation product of this compound.
Uniqueness: this compound is unique due to the positioning of its aldehyde groups, which influences its reactivity and the types of derivatives it can form. This makes it a versatile compound in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C6H4N2O2 |
|---|---|
Poids moléculaire |
136.11 g/mol |
Nom IUPAC |
pyrazine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C6H4N2O2/c9-3-5-1-7-2-6(4-10)8-5/h1-4H |
Clé InChI |
IKTULDHSBKTAJU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C=N1)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13905347.png)





![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)
![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)

